1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-beta-D-glucopyranose
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Overview
Description
1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-beta-D-glucopyranose, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₂₂O₉S₂ and its molecular weight is 470.51. The purity is usually 95%.
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Scientific Research Applications
Applications in Polymer Science
1,6-Anhydro-β-D-glucopyranose derivatives have been explored in polymer science, particularly in the synthesis of copolymers. The copolymerization of derivatives like 1,6-anhydro-2,3,4-tri-O-(p-methyl-benzyl)-β-D-glucopyranose with disaccharide derivatives aims to produce dextrans with controlled compositions, showcasing the versatility of 1,6-anhydro derivatives in designing polymers with specific properties (Lindenberger & Schuerch, 1973).
Role in Glycosylation Reactions
The utility of 1,6-anhydro-β-D-glucopyranose derivatives extends to glycosylation reactions, where they act as glycosyl donors. These derivatives have shown high efficiency in reactions with various thiols under the catalysis of zinc iodide or trimethylsilyl triflate, leading to the formation of thioglycosides. Such reactions underline the compound's significance in constructing glycosidic bonds, a fundamental step in the synthesis of complex carbohydrates and glycoconjugates (Wang, Sakairi, & Kuzuhara, 1990).
Insights into Pyrolysis and Anhydrosugar Formation
The pyrolysis of glucose or cellulose leading to 1,6-anhydro-β-D-glucopyranose, among other anhydrosugars, has been a subject of study to understand the chemical pathways involved in biomass conversion. Research in this area not only elucidates the formation mechanisms of such anhydrosugars but also contributes to the development of more efficient processes for biofuel production and chemical synthesis from renewable resources (Hu et al., 2017).
Biochemical Analysis
Biochemical Properties
It is known to be used in synthesis reactions with anhydro sugars , suggesting it may interact with enzymes, proteins, and other biomolecules involved in these reactions
Cellular Effects
Given its role in synthesis reactions with anhydro sugars , it may influence cell function by participating in these reactions
Molecular Mechanism
It is known to participate in synthesis reactions with anhydro sugars , suggesting it may interact with biomolecules involved in these reactions
Properties
IUPAC Name |
[(1R,2S,4R,5R)-3-hydroxy-4-(4-methylphenyl)sulfonyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O9S2/c1-12-3-7-14(8-4-12)30(22,23)28-18-16-11-26-20(27-16)19(17(18)21)29-31(24,25)15-9-5-13(2)6-10-15/h3-10,16-21H,11H2,1-2H3/t16-,17?,18-,19-,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSSICCENMLTKO-HRCBOCMUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C3COC(O3)C(C2O)OS(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H]3CO[C@H](O3)[C@@H](C2O)OS(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O9S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676208 |
Source
|
Record name | (1R,2S,4R,5R)-3-Hydroxy-2-[(4-methylbenzene-1-sulfonyl)oxy]-6,8-dioxabicyclo[3.2.1]octan-4-yl 4-methylbenzene-1-sulfonate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20204-80-2 |
Source
|
Record name | (1R,2S,4R,5R)-3-Hydroxy-2-[(4-methylbenzene-1-sulfonyl)oxy]-6,8-dioxabicyclo[3.2.1]octan-4-yl 4-methylbenzene-1-sulfonate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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